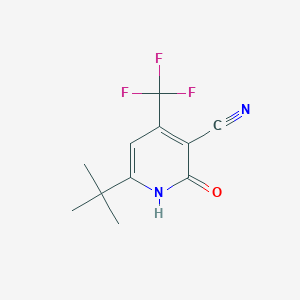

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Übersicht

Beschreibung

“6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with a complex molecular structure. It is related to the class of compounds known as trifluoromethylpyridines (TFMP), which are widely used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis

The molecular structure of “6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile” is complex, consisting of carbon, nitrogen, hydrogen, and chlorine atoms. Further details about the exact molecular structure were not found in the search results.Chemical Reactions Analysis

Trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . Various nucleophiles, including aryl boronic acids, C–H bonds, and P–H bonds, have been explored in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .Physical And Chemical Properties Analysis

The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein binding affinity . This makes trifluoromethylated compounds particularly valuable in the pharmaceutical and agrochemical industries .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It can enhance the biological activity and metabolic stability of drug molecules. This compound could be used in the synthesis of new pharmacophores, where the trifluoromethyl group might improve drug-receptor interactions due to its lipophilicity and electronic properties .

Agrochemical Research

In agrochemistry, the trifluoromethyl group is known for its ability to resist degradation from environmental factors. This compound could be investigated for its potential use in developing more stable and long-lasting pesticides or herbicides .

Material Science

The unique electronic properties of the trifluoromethyl group could be exploited in material science. This compound may be used in creating polymers with enhanced thermal stability and chemical resistance, which are valuable in high-performance materials .

Catalysis

Catalysts containing the trifluoromethyl group can be more effective due to the group’s electron-withdrawing properties. This compound could be a candidate for developing new catalysts that facilitate various chemical reactions, particularly in organic synthesis .

Biological Studies

The tert-butyl group in this compound can be used as a steric hindrance in biological studies to investigate molecular interactions. It could help in understanding the structure-activity relationship in biological systems by modifying the spatial orientation of molecules .

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reagent in methods that require a trifluoromethyl group. It could be used in quantitative analysis or as a derivatization agent to improve detection sensitivity .

Environmental Science

Research into the environmental impact of fluorinated compounds is crucial. This compound could be used in studies to assess the persistence and bioaccumulation of trifluoromethylated substances in ecosystems .

Synthetic Organic Chemistry

The compound’s structure makes it a versatile building block in synthetic organic chemistry. It could be used to synthesize complex molecules, exploring new pathways and mechanisms involving the trifluoromethyl group .

Wirkmechanismus

Zukünftige Richtungen

Trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an increasingly important research topic .

Eigenschaften

IUPAC Name |

6-tert-butyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWPGJSZRZLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)

![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)

![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)

![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)

![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)

![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)

![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)

![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)

![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)

![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)